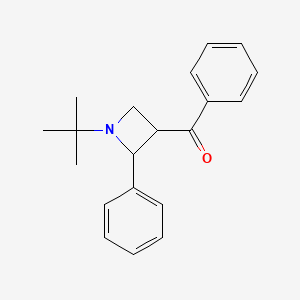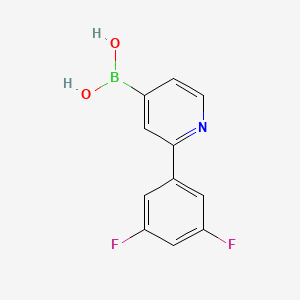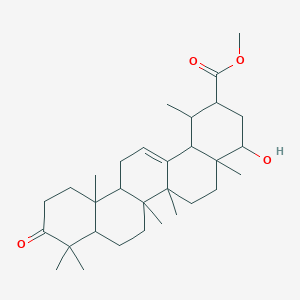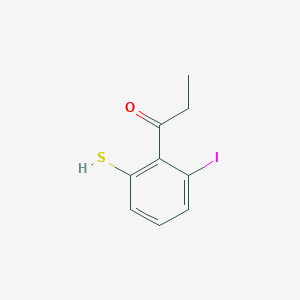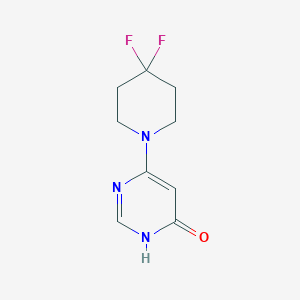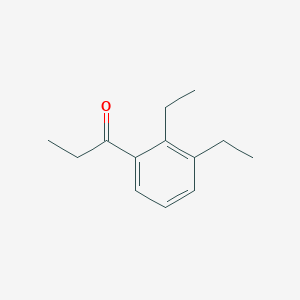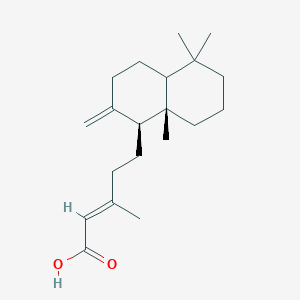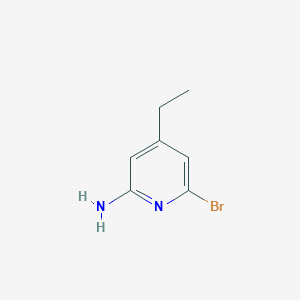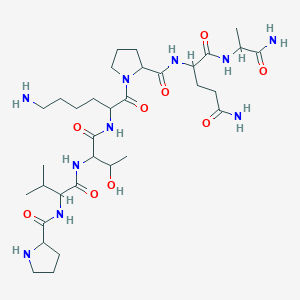![molecular formula C16H18ClN3O B14077718 Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)
Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of YM 114 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Benzimidazole Moiety: The benzimidazole moiety is introduced through a condensation reaction with the indole core.
Industrial production methods for YM 114 are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity of the final product.
化学反応の分析
YM 114 undergoes various chemical reactions, including:
Oxidation: YM 114 can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of YM 114.
Substitution: Substitution reactions involve the replacement of specific functional groups in YM 114 with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
YM 114 has a wide range of scientific research applications, including:
作用機序
YM 114 exerts its effects by antagonizing the 5-HT3 receptor, a type of serotonin receptor found in the central and peripheral nervous systems . By binding to this receptor, YM 114 inhibits the action of serotonin, a neurotransmitter involved in various physiological processes. This inhibition can modulate neurotransmission and reduce symptoms such as nausea and vomiting .
類似化合物との比較
YM 114 is unique in its specific antagonistic action on the 5-HT3 receptor. Similar compounds include:
Ondansetron: A well-known 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.
Granisetron: Another 5-HT3 receptor antagonist with similar applications to ondansetron.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer duration of action compared to ondansetron and granisetron.
YM 114 stands out due to its specific molecular structure and binding affinity for the 5-HT3 receptor, making it a valuable tool in scientific research and potential therapeutic applications .
特性
分子式 |
C16H18ClN3O |
|---|---|
分子量 |
303.78 g/mol |
IUPAC名 |
2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone;hydrochloride |
InChI |
InChI=1S/C16H17N3O.ClH/c20-16(12-5-6-13-14(9-12)18-10-17-13)19-8-7-11-3-1-2-4-15(11)19;/h1-4,10,12H,5-9H2,(H,17,18);1H |
InChIキー |
GZXONPGTMHLBKQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)


